ethyl 6-benzyl-2-{4-[methyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
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Overview
Description
Ethyl 6-benzyl-2-{4-[methyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by its intricate structure, which includes a thieno[2,3-c]pyridine core, a benzyl group, and a sulfamoylbenzamido moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-benzyl-2-{4-[methyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-c]pyridine Core: This step involves the cyclization of a suitable precursor, such as 2-aminothiophene, with a pyridine derivative under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst like aluminum chloride.
Attachment of the Sulfamoylbenzamido Moiety: This step involves the reaction of the thieno[2,3-c]pyridine intermediate with 4-[methyl(phenyl)sulfamoyl]benzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Esterification: The final step is the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-benzyl-2-{4-[methyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace specific functional groups.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Hydrolysis: Carboxylic acid derivative.
Scientific Research Applications
Ethyl 6-benzyl-2-{4-[methyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its complex structure and potential biological activities. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.
Biological Research: Researchers investigate its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic benefits.
Chemical Biology: The compound is used as a probe to study biological pathways and molecular interactions.
Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of ethyl 6-benzyl-2-{4-[methyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Ethyl 6-benzyl-2-{4-[methyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate can be compared with other thienopyridine derivatives, such as:
Clopidogrel: A well-known antiplatelet agent with a simpler structure.
Prasugrel: Another antiplatelet agent with a different substitution pattern on the thienopyridine core.
Ticlopidine: An older antiplatelet drug with a distinct structure.
The uniqueness of this compound lies in its complex structure, which may confer unique biological activities and potential therapeutic applications.
Properties
IUPAC Name |
ethyl 6-benzyl-2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31N3O5S2/c1-3-39-31(36)28-26-18-19-34(20-22-10-6-4-7-11-22)21-27(26)40-30(28)32-29(35)23-14-16-25(17-15-23)41(37,38)33(2)24-12-8-5-9-13-24/h4-17H,3,18-21H2,1-2H3,(H,32,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJQOFRPDOZBJML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
589.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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